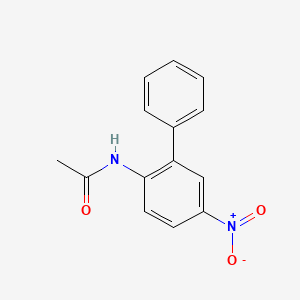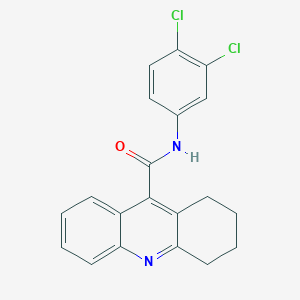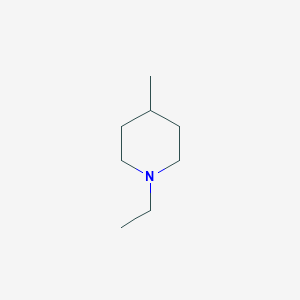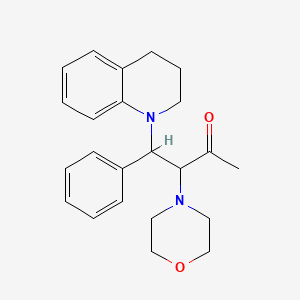
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of carbamoyl piperidines This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbamoyl moiety, which is further connected to a 2,6-dimethylpiperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. One common method involves the use of carbamoyl chlorides, which react with the amine group of 4-chloroaniline to form the desired carbamoyl compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(N-(4-Chlorophenyl)carbamoyl)-4-ethyl-1-phenylsemicarbazide
- N-(4-Chlorophenyl)carbamoyl glycine
- 4-[(4-Chlorophenyl)carbamoyl]butanoic acid
Comparison: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
60464-80-4 |
|---|---|
Molekularformel |
C14H19ClN2O |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
HEEPZDZFUKUEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)

![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)




![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)


